Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-

Lipophilicity Drug design Physicochemical property

Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- (CAS 57067-98-8), also known as N-(sec-butyl)-N-(4-methyloxazol-2-yl)acetamide, is a synthetic tertiary acetamide featuring a 4-methyl-1,3-oxazole heterocycle and a sec-butyl substituent on the amide nitrogen. The compound belongs to the broader class of heterocyclic-substituted alkyl amides that have been disclosed as potent inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical for cholesterol esterification and intestinal absorption.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 57067-98-8
Cat. No. B12914853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-
CAS57067-98-8
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCC(C)N(C1=NC(=CO1)C)C(=O)C
InChIInChI=1S/C10H16N2O2/c1-5-8(3)12(9(4)13)10-11-7(2)6-14-10/h6,8H,5H2,1-4H3
InChIKeySIKRYBKSSUVSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- (CAS 57067-98-8): Structural & Pharmacological Class Placement


Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- (CAS 57067-98-8), also known as N-(sec-butyl)-N-(4-methyloxazol-2-yl)acetamide, is a synthetic tertiary acetamide featuring a 4-methyl-1,3-oxazole heterocycle and a sec-butyl substituent on the amide nitrogen . The compound belongs to the broader class of heterocyclic-substituted alkyl amides that have been disclosed as potent inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme critical for cholesterol esterification and intestinal absorption [1]. Structurally, it is distinguishable from its closest N-alkyl analogs (R = methyl, ethyl, isopropyl, n-butyl) by the presence of a chiral, branched sec-butyl group, which confers distinct steric and lipophilic properties relevant to target binding and pharmacokinetic behavior.

Why N-Alkyl Chain Length & Branching in 4-Methyloxazol-2-yl Acetamides Cannot Be Ignored for ACAT-Targeted Research


Within the 4-methyloxazol-2-yl acetamide series, simple N-alkyl substitution (e.g., methyl, ethyl, isopropyl) profoundly alters lipophilicity, steric occupancy, and metabolic vulnerability, making generic interchange scientifically unsound. The patent literature demonstrates that ACAT inhibitory potency varies markedly even among closely related analogs: at a standardized 0.3 µM concentration, inhibition rates range from 61% to 87% across different substituted acetamide examples [1]. The sec-butyl group of CAS 57067-98-8 introduces a chiral center and a degree of steric hindrance not present in linear or smaller branched analogs, which directly impacts the compound's fit within the ACAT active site and its susceptibility to N-dealkylation by cytochrome P450 enzymes. Procurement of a generic N-alkyl analog without verifying its biological equivalence risks introducing an inactive or metabolically unstable surrogate.

Quantitative Differentiation of N-(sec-Butyl)-N-(4-methyloxazol-2-yl)acetamide (CAS 57067-98-8) from Closest N-Alkyl Analogs


Lipophilicity (Computed logP) Differentiation: CAS 57067-98-8 vs. N-Methyl, N-Ethyl, and N-Isopropyl Analogs

The computed octanol-water partition coefficient (XLogP3) for the target compound is 1.7, compared to 0.7 for the N-methyl analog (CAS 57067-91-1), 1.1 for the N-ethyl analog, and 1.3 for the N-isopropyl analog (CAS 35629-36-8) [1]. This 0.4–1.0 log unit increase translates to a 2.5–10 fold higher lipophilicity, which directly impacts membrane permeability and non-specific protein binding in biological assays.

Lipophilicity Drug design Physicochemical property

Steric Bulk Differentiation: Taft Es Parameter Comparison of N-Sec-Butyl vs. N-Isopropyl

The Taft steric substituent constant (Es) for the sec-butyl group is approximately -1.13, compared to -0.47 for isopropyl and -0.07 for ethyl [1]. This substantially greater steric demand differentiates CAS 57067-98-8 from its smaller N-alkyl counterparts and is expected to enforce a distinct conformational preference within the ACAT binding pocket, as the patent family indicates that even modest structural changes can shift inhibition rates by 20–25 percentage points at fixed concentration [2].

Steric effect Structure-activity relationship ACAT inhibition

Purity & Synthetic Accessibility: Commercially Available N-Alkyl-4-methyloxazol-2-yl Acetamide Series

CAS 57067-98-8 is commercially available at a standard purity of 97% with supporting QC documentation (NMR, HPLC, GC), identical to the purity specification for the N-methyl analog (CAS 57067-91-1) from the same supplier network . Both compounds are cataloged as research-grade intermediates within the same oxazole acetamide family. The N-isopropyl analog (CAS 35629-36-8) is also available at comparable purity levels , indicating that procurement differentiation must be driven by structural and biological requirements rather than by quality or availability.

Chemical procurement Purity Synthetic intermediate

Class-Level ACAT Inhibitory Potential: Evidence from the Substituted Acetamide Patent Family

The U.S. Patent 5,405,873 demonstrates that substituted acetamide derivatives bearing an oxazole ring and an N-alkyl substituent achieve 61–87% inhibition of rabbit liver ACAT at 0.3 µM [1]. While CAS 57067-98-8 itself is not enumerated among the specific examples, it falls squarely within the generic formula (I) where R1 = 4-methyloxazol-2-yl and R4 = sec-butyl. Reference compounds Melinamide and YM-17E yielded only 15% and 50% inhibition, respectively, under identical conditions [1]. In a related in vivo assay, Example Compound 6 achieved 73% inhibition of cholesterol absorption at 100 mg/kg in rat, compared to 63% for YM-17E [1].

ACAT inhibition Cholesterol metabolism Atherosclerosis

Metabolic Stability Consideration: N-Dealkylation Susceptibility of Branched vs. Linear N-Alkyl Substituents

Secondary alkyl groups such as sec-butyl generally exhibit reduced susceptibility to cytochrome P450-mediated N-dealkylation compared to linear n-alkyl chains, due to steric shielding of the α-carbon [1]. This class-level metabolic principle suggests that CAS 57067-98-8 may possess greater oxidative metabolic stability than the N-ethyl or N-n-butyl analogs, although the N-isopropyl analog would be expected to show similar or slightly greater stability due to its smaller steric profile. No direct experimental microsomal stability data have been published for this specific series to confirm this inference.

Metabolic stability N-dealkylation Cytochrome P450

Critical Caveat: Absence of Published Direct Comparative Bioactivity Data for CAS 57067-98-8

A systematic search of PubMed, ChEMBL, BindingDB, and patent databases as of May 2026 yielded no published direct bioactivity measurements (IC50, Ki, EC50, or in vivo efficacy) for Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- (CAS 57067-98-8) [1]. All biological inferences drawn in this guide are based on class-level extrapolation from structurally related compounds disclosed in U.S. Patent 5,405,873 [2]. Users considering procurement of this compound for biological studies should be aware that its actual ACAT inhibitory potency, selectivity profile, and pharmacokinetic properties remain experimentally uncharacterized in the public domain.

Data gap Procurement risk Experimental validation

Recommended Research & Procurement Scenarios for Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- (CAS 57067-98-8)


ACAT Inhibitor Structure-Activity Relationship (SAR) Studies Requiring a Chiral, Branched N-Alkyl Acetamide Probe

CAS 57067-98-8 is most appropriately procured when a systematic SAR campaign around the 4-methyloxazol-2-yl acetamide scaffold requires the specific steric and lipophilic contribution of a sec-butyl substituent. The compound's XLogP3 of 1.7 and Taft Es of -1.13 [1] provide a distinct physicochemical profile within a congeneric series that includes N-methyl (XLogP3 = 0.7), N-ethyl, and N-isopropyl analogs. When designing a matrix of N-alkyl variants to probe the ACAT binding pocket's steric tolerance—as suggested by the variable inhibition rates (61–87%) observed across the patent examples [2]—the sec-butyl group offers a critical intermediate between the smaller isopropyl and the bulkier, more lipophilic n-pentyl or cycloalkyl substituents.

Synthetic Intermediate for Complex 2-Aminooxazole-Derived Pharmacophores

The 4-methyloxazol-2-yl acetamide core serves as a protected, masked 2-aminooxazole synthon. CAS 57067-98-8, with its sec-butyl substituent on the amide nitrogen, provides a sterically hindered and lipophilic protecting group strategy that differs from the more common N-methyl or N-ethyl variants [1]. This compound is suitable for multi-step synthetic routes where differential deprotection conditions or chromatographic separation (enhanced by the higher logP of 1.7) are required. The 97% commercial purity specification with full QC documentation [1] supports its use as a building block in medicinal chemistry programs targeting heterocyclic amide libraries.

Negative Control or Selectivity Profiling for Oxazole-Containing Bioactive Compounds

Given its relatively simple structure and the absence of the extended aromatic or heteroaromatic substituents present in high-potency ACAT inhibitor examples within the patent family [2], CAS 57067-98-8 may serve as a minimal pharmacophore control compound in selectivity profiling panels. Its computed logP of 1.7 and moderate steric bulk make it distinguishable from other oxazole-containing fragments. However, users must independently verify its lack of activity at the primary target of interest before deploying it as a negative control, as the class-level ACAT inhibition data [2] indicate that even simple oxazole acetamides can exhibit measurable target engagement at sub-micromolar concentrations.

Physicochemical Property Reference Standard for Chromatographic Method Development

The compound's intermediate lipophilicity (XLogP3 = 1.7) and the presence of both a hydrogen bond acceptor-rich oxazole ring and a tertiary amide make it a useful reference standard for calibrating reversed-phase HPLC retention times and logP correlation models [1]. When developing separation methods for a series of N-alkyl oxazole acetamides, CAS 57067-98-8 occupies a retention time window between the earlier-eluting N-methyl analog (XLogP3 = 0.7) and the later-eluting N-butyl or N-pentyl variants, facilitating method optimization for complex mixtures.

Quote Request

Request a Quote for Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.